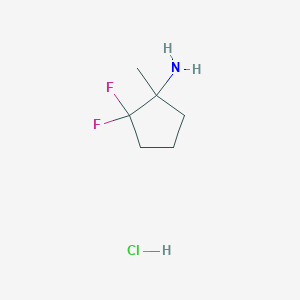

2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride

Beschreibung

2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride is a cyclopentane-based amine derivative featuring two fluorine atoms at the 2,2-positions and a methyl group at the 1-position, forming a hydrochloride salt. Key characteristics inferred from similar compounds include:

Eigenschaften

IUPAC Name |

2,2-difluoro-1-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJTNFHMYXXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- Cyclopentene or cyclopentanone derivatives serve as the initial substrates.

- Difluoro lactone intermediates are commonly employed for controlled fluorination.

- Methylamine or N-methylamine reagents are used for amination.

Fluorination Techniques

Selective electrophilic fluorination is the cornerstone for introducing the two fluorine atoms at the 2-position of the cyclopentane ring. According to EP 2 913 329 B1, a method involves:

- Using electrophilic fluorinating agents such as N-fluoro sulfonamides or N-fluoro sulfonimides.

- Conducting the reaction at low temperatures, preferably between -120°C and -50°C, to enhance selectivity and yield of the difluoro product while minimizing monofluoro by-products.

- Employing polar aprotic solvents like dimethyl sulfoxide or hexamethylphosphoramide to stabilize reactive intermediates.

- Utilizing a base such as potassium hexamethyldisilazide to facilitate the fluorination reaction.

The fluorination proceeds via treatment of a lactone precursor, yielding a difluoro lactone intermediate with high selectivity and without metal impurities, which is critical for pharmaceutical applications.

Amination and Methylation

Following fluorination, the difluoro lactone is subjected to ring-opening and amination:

- Reaction with methylamine introduces the N-methyl amine group at the 1-position.

- The amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

- Reaction conditions such as solvent choice (polar aprotic solvents preferred), temperature, and reaction time are optimized to maximize yield and purity.

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Electrophilic fluorination | N-fluoro sulfonamide/sulfonimide, KHMDS, DMSO, -120 to -50°C | Difluoro lactone intermediate |

| 2 | Amination | Methylamine, polar aprotic solvent, controlled temperature | 2,2-Difluoro-1-methylcyclopentan-1-amine |

| 3 | Salt formation | Hydrochloric acid, room temperature | 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride |

Optimization and Reaction Conditions

- Temperature Control: Low temperatures during fluorination (-120°C to -50°C) are crucial to prevent side reactions and decomposition.

- Solvent Choice: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and N,N,N',N'-tetramethylethylenediamine (TMEDA) enhance nucleophilicity and stabilize intermediates.

- Base Equivalents: The ratio of potassium hexamethyldisilazide to electrophilic fluorinating agent is optimized between 0.5 to 2.0 equivalents for efficient fluorination.

- Order of Addition: Mixing lactone with electrophilic fluorinating agent before adding the base can improve selectivity by minimizing decomposition.

Characterization and Purity Assessment

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical shifts consistent with the difluoro and methylamine groups.

- Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) assess purity and detect impurities.

Research Findings and Practical Notes

- The fluorination method described avoids metal catalysts, reducing contamination risks and simplifying purification.

- The difluoro lactone intermediate is a versatile platform for further functionalization.

- Reaction yields are reported to be high with proper temperature and reagent control.

- The hydrochloride salt form enhances the compound’s handling and application in research.

Summary Table of Preparation Parameters

| Parameter | Preferred Range/Condition | Impact on Synthesis |

|---|---|---|

| Fluorination Temperature | -120°C to -50°C | High selectivity, yield |

| Solvent | DMSO, HMPA, TMEDA | Stabilizes intermediates |

| Base (KHMDS) Equivalents | 0.5 to 2.0 equivalents | Efficient fluorination |

| Order of Addition | Lactone + fluorinating agent, then base | Minimizes decomposition |

| Amination Temperature | Room temperature to mild heating | Optimal amine substitution |

| Salt Formation | Room temperature, HCl addition | Enhanced solubility and stability |

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted cyclopentanes.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is utilized in the development of new pharmaceuticals, agrochemicals, and advanced materials. The compound's fluorinated structure makes it valuable in the synthesis of fluorinated drugs and intermediates.

Wirkmechanismus

The mechanism by which 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Features

Table 1 summarizes key molecular parameters of 2,2-difluoro-1-methylcyclopentan-1-amine hydrochloride and its closest analogues:

*Inferred parameters; †Calculated based on structural similarity.

Key Observations :

- The target compound’s cyclopentane ring provides greater conformational flexibility than cyclopropane derivatives but less than acyclic analogues.

- Fluorine positioning (2,2 vs. 4,4 or aryl) significantly impacts electronic properties and steric interactions.

NMR Comparisons :

Inference for Target Compound :

Physicochemical and Functional Properties

Lipophilicity and Solubility :

Stability :

- Cyclopropane derivatives (e.g., 2-(2,2-difluorocyclopropyl)ethan-1-amine HCl) exhibit ring strain, making them more reactive than cyclopentane-based compounds .

Biologische Aktivität

2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride is . Its structure features a cyclopentane ring substituted with two fluorine atoms and a methyl group, influencing its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClF₂N |

| Molecular Weight | 165.62 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride primarily involves its interaction with various receptors and enzymes. The fluorine substituents enhance lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with target sites.

Interaction with Receptors

Research indicates that compounds with similar structures can act as agonists or antagonists at specific receptors. For instance, studies on related compounds suggest that they may interact with muscarinic receptors, which are implicated in various neurological disorders .

Biological Activity Studies

Recent studies have focused on the pharmacological effects of 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride. Below is a summary of key findings from various research efforts:

Case Study 1: Neurological Effects

A study investigated the effects of difluorinated amines on neuronal signaling pathways. The results indicated that these compounds could modulate neurotransmitter release, potentially offering therapeutic benefits for conditions like neuropathic pain .

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of fluorinated amines. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride, it is helpful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methylcyclopentan-1-amine Hydrochloride | Primary amine | Moderate neuroactivity |

| 2-Methylpropan-1-amine Hydrochloride | Branched amine | Antimicrobial properties |

| 2,2-Difluorocyclopropanamine Hydrochloride | Difluorinated amine | Potential receptor modulation |

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-1-methylcyclopentan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves multi-step processes such as Friedel-Crafts acylation, cyclopropane formation, and subsequent amination. For example, asymmetric cyclopropane formation via enantiospecific carbonyl reduction can introduce chirality . Reaction temperature (e.g., 0–5°C for cyclopropanation) and catalyst choice (e.g., chiral Rh complexes) critically affect enantiomeric excess. Post-synthesis, hydrochloride salt formation enhances aqueous solubility (~200 mg/mL in water) . Yield optimization requires monitoring intermediates via TLC or GC-MS, with typical yields ranging from 40–60% in multi-step protocols .

Q. How can researchers characterize the structural integrity of 2,2-difluoro-1-methylcyclopentan-1-amine hydrochloride?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and stereochemistry. For example, ¹⁹F NMR can resolve diastereotopic fluorine atoms (δ ~ -120 ppm for CF₂ groups) . X-ray crystallography is recommended for absolute configuration determination, particularly if chiral centers are present . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]+ = 193.6 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt improves water solubility but is hygroscopic. Store at -20°C under inert gas (N₂/Ar) to prevent degradation. Stability tests in buffers (pH 4–9) show <5% decomposition over 72 hours at 25°C . For biological assays, prepare fresh solutions in PBS or DMSO (≤0.1% v/v) to avoid precipitation.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral 2,2-difluoro-1-methylcyclopentan-1-amine derivatives?

- Methodological Answer : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10) to separate enantiomers (retention times differ by 2–3 minutes). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer . Asymmetric synthesis via enantioselective cyclopropanation (e.g., using Davies’ catalyst) achieves >90% ee .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GPCRs or kinases). DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps to identify nucleophilic/electrophilic regions. MD simulations (GROMACS) assess binding stability over 100 ns trajectories . Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .

Q. How do structural modifications (e.g., fluorination or cyclopentane ring substitution) affect bioactivity?

- Methodological Answer : Systematic SAR studies can compare analogues:

- Replace CF₂ with CH₂: Reduces metabolic stability (CYP450 oxidation increases by 3-fold) .

- Methyl group removal: Lowers logP by 0.5 units, improving solubility but reducing membrane permeability .

Use in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) to quantify effects. Fluorine’s electronegativity often enhances target binding via dipole interactions .

Q. What analytical strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration affects results).

- Validate purity (>95% by HPLC) to exclude impurities skewing data .

- Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays). Meta-analyses of published datasets can identify outliers due to methodological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.